Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate
Description
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)6-5-14-9(11)8-7(6)12-3-4-13-8/h3-5H,2H2,1H3,(H2,11,14) |
InChI Key |
VFSORWCFFDIMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=NC=CN=C12)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with appropriately substituted pyrido[3,4-B]pyrazine precursors or their simpler ring-building blocks. The key intermediates often include halogenated or nitrated derivatives that can be further functionalized to introduce the amino group and ester moiety.
Typical Synthetic Route
A representative synthetic route involves the following steps:
Formation of the Pyrido[3,4-B]pyrazine Core: This is achieved by cyclization reactions involving aminopyrazine derivatives and pyridine-based building blocks under conditions that promote ring closure.
Introduction of the Ethyl Carboxylate Group: The ester group at position 8 is typically introduced via esterification of a carboxylic acid precursor or by direct incorporation during ring construction using ethyl-substituted reagents.
Amination at the 5-Position: The amino group is introduced either by nucleophilic substitution of a leaving group (e.g., halogen) at the 5-position or by reduction of a nitro precursor.
Catalysts and Reagents
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are commonly employed to install the amino substituent or to build the fused heterocyclic system. For example, Pd(PPh3)4 with bases such as cesium carbonate in solvents like aqueous 1,4-dioxane or dimethoxyethane (DME) with ethanol has been reported for similar heterocyclic syntheses.
Amination reactions may also utilize nucleophilic amines under controlled conditions to replace halogen substituents.
Detailed Preparation Method from Patent Literature
A notable patent (WO2012123312A1) describes a process for preparing pyrido[3,4-B]pyrazine derivatives, including compounds structurally related to Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate. The key steps include:
Step 1: Reacting a pyrido[3,4-B]pyrazine intermediate bearing appropriate leaving groups with ammonia or amine sources to introduce the amino group at position 5.
Step 2: Esterification or direct synthesis of the ethyl ester at position 8, either before or after amination, depending on the stability of intermediates.
Step 3: Purification steps including crystallization, which may yield polymorphs or solvates (hydrates or non-aqueous solvates), influencing the compound's physical properties.
The patent also highlights that the compounds may exist as crystalline or amorphous solids, with polymorphism affecting melting points and solubility, which are critical for pharmaceutical applications.
Reaction Conditions and Yields
The reaction conditions for the amination and esterification steps are optimized to maximize yield and purity:
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination | Ammonia or primary amine, Pd catalyst (e.g., Pd(PPh3)4) | Aqueous 1,4-dioxane or DME/ethanol | 80–100 °C | 70–90 | Base such as Cs2CO3 or KOH used |
| Esterification | Ethanol, acid catalyst or esterifying agent | Ethanol or suitable organic solvent | Reflux | 75–85 | Can be done pre- or post-amination |
| Purification | Crystallization | Various solvents | Ambient to cooling | N/A | Polymorph control via solvent choice |
These conditions are derived from analogous synthetic protocols for pyrido[3,4-B]pyrazine derivatives described in patent and literature sources.
Research Findings and Analytical Data
The compound’s purity and identity are confirmed by standard analytical techniques such as NMR, IR, and X-ray powder diffraction to distinguish polymorphs.
Polymorph screening is important to ensure consistent physical properties for pharmaceutical development.
The amino group at position 5 is critical for biological activity, and its introduction requires careful control of reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Catalysts | Typical Conditions | Outcome/Remarks |
|---|---|---|---|---|
| Core Formation | Cyclization of aminopyrazine and pyridine precursors | Aminopyrazine, pyridine derivatives | Heat, solvent reflux | Formation of pyrido[3,4-B]pyrazine core |
| Amination at 5-Position | Nucleophilic substitution or Pd-catalyzed amination | Ammonia or amine, Pd catalyst | 80–100 °C, basic medium | Introduction of amino group |
| Esterification at 8-Position | Ester formation via acid-catalyzed reaction or direct synthesis | Ethanol, acid catalyst | Reflux in ethanol | Formation of ethyl ester group |
| Purification and Crystallization | Isolation of pure compound, polymorph control | Various solvents | Ambient to cooling | Crystalline or amorphous solid |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyridopyrazines, including ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit various cancer cell lines, suggesting a potential role in cancer therapeutics . The mechanism often involves the inhibition of specific kinases associated with cancer progression.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .
1.3 Kinase Inhibition
this compound and its derivatives have been studied as kinase inhibitors. Kinases are critical in various cellular processes, and their dysregulation is linked to numerous diseases, including cancer. The compound's ability to modulate kinase activity positions it as a valuable tool in drug development targeting these pathways .
Synthetic Applications
2.1 Synthetic Routes
The synthesis of this compound can be achieved through several methods involving the condensation of readily available starting materials. Efficient synthetic routes have been developed that yield high purity and good yields, facilitating further research and application .
Case Studies
Cosmetic Applications
Recent studies have also explored the use of compounds like this compound in cosmetic formulations due to their skin-beneficial properties. The compound's ability to enhance skin penetration and stability makes it a candidate for topical applications aimed at improving skin health .
Mechanism of Action
The exact mechanism of action of Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
a. Pyrrolo[1,2-a]pyrazine Derivatives ()
Compounds such as Ethyl 6-(3,4,5-Trimethoxybenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate share the ethyl carboxylate group but differ in their core (pyrrolo[1,2-a]pyrazine vs. pyrido[3,4-B]pyrazine). The pyrrolo-fused systems exhibit:
- Higher Melting Points : 160–172°C, attributed to strong intermolecular interactions from aromatic benzoyl groups .
- Biological Relevance : These derivatives are explored as anticancer agents, suggesting the pyrido-pyrazine core may similarly be optimized for therapeutic applications .
b. Furo[2,3-c]pyridazine Derivatives ()
Ethyl 5-amino-3,4-diphenylfuro[2,3-c]pyridazine-6-carboxylate replaces the pyrazine ring with a furan moiety. Key differences include:
- Reactivity: The amino group undergoes acylation with benzoyl chloride to form stable amides, a reaction pathway likely applicable to the target compound .
- Cyclization Potential: Acetic anhydride induces cyclization to form pyrimido-fused derivatives, highlighting the amino group’s role in ring-forming reactions .
Functional Group Analysis
Amino Group Reactivity
The 5-amino group in the target compound is a critical site for derivatization. demonstrates that similar amino-substituted esters react with electrophiles (e.g., benzoyl chloride) to form amides, while shows hydrazide formation via reactions with aldehydes . This suggests the target compound could serve as a precursor for Schiff bases or acylated derivatives.
Ester Group Modifications
The ethyl carboxylate at position 8 is a common feature in , and 10. Hydrolysis of this group (e.g., using LiOH in ) generates carboxylic acids, which are often pharmacophores in drug candidates .
Data Tables
Table 1. Structural and Physical Properties of Analogous Compounds
Key Research Findings
Synthetic Flexibility: The target compound’s amino and ester groups enable diverse derivatization routes, mirroring strategies used for pyrrolo-pyrazines and furopyridazines .
Biological Potential: Structural parallels to pyrazolo[3,4-b]pyridines () suggest possible antitumor or antimicrobial applications .
Physical Properties : The absence of bulky substituents (cf. ) may improve solubility, favoring drug-likeness.
Biological Activity
Ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their heterocyclic structures, which are often associated with various biological activities. The molecular formula is , and its structure features a pyridine ring fused with a pyrazine ring, which is critical for its biological interactions.
1. Antidiabetic Activity
One of the most notable biological activities attributed to this compound is its α-glucosidase inhibitory activity . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase can lead to reduced postprandial blood glucose levels, making it a target for diabetes management.
Research Findings:
- In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory activity against α-glucosidase, with IC50 values ranging from 15.2 µM to over 200 µM, compared to acarbose (IC50 = 750 µM) as a standard reference .
- The structure-activity relationship (SAR) indicated that specific substitutions on the pyrazine moiety significantly influenced the inhibitory potency, highlighting the importance of molecular modifications in enhancing efficacy .
2. Anticancer Potential
This compound has also been investigated for its anticancer properties . Compounds with similar structures have shown promise in targeting various cancer cell lines through multiple mechanisms.
Case Studies:
- A study focusing on related pyrazole derivatives revealed that certain analogs demonstrated nanomolar activities against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . The representative compound exhibited IC50 values in the range of 19–73 nM against various cancer cell lines.
- The introduction of specific functional groups was found to enhance selectivity and potency, suggesting that this compound could be further optimized for anticancer applications .
Comparative Biological Activity Table
| Activity Type | IC50 Values | Reference Compound | Notes |
|---|---|---|---|
| α-Glucosidase Inhibition | 15.2 µM - 201.3 µM | Acarbose (750 µM) | Structure modifications enhance activity |
| FGFR Inhibition | 19 nM - 73 nM | None specified | Promising against lung and gastric cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
